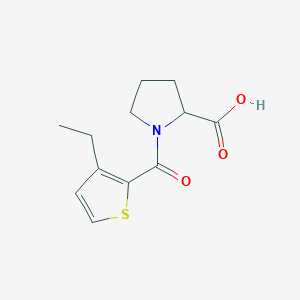
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, also known as CPCA, is a chemical compound that belongs to the class of arylacetamide derivatives. It has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. CPCA is a white crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has also been shown to modulate the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has also been shown to reduce pain sensitivity in animal models of pain. Additionally, N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anticonvulsant properties, reducing the frequency and severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide. One area of research is the development of more water-soluble derivatives of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide that can be administered in vivo. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide in other diseases such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, or N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. The synthesis of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxyacetophenone in the presence of a base. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and it has been extensively studied for its potential therapeutic applications. Future research on N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide should focus on the development of more water-soluble derivatives and the investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction yields N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide, which is then purified by recrystallization. The overall yield of the synthesis process is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-4-2-5-12(9-11)16-14(18)8-10-3-1-6-13(17)7-10/h1-7,9,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPJUCTSXTRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)

![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)